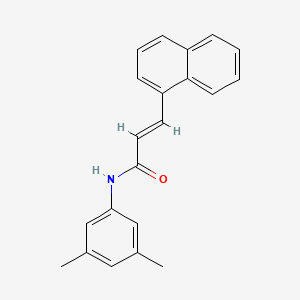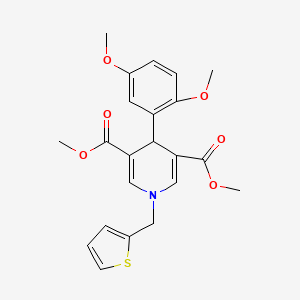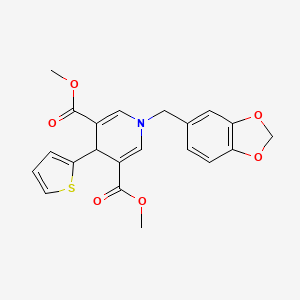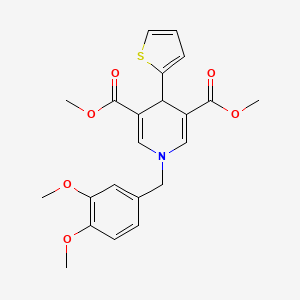![molecular formula C21H21N3OS B3613456 N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B3613456.png)
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
Übersicht
Beschreibung
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea, also known as PCP-PI, is a synthetic compound that has been studied for its potential use in scientific research. PCP-PI is a derivative of phencyclidine (PCP), a dissociative anesthetic that was first developed in the 1950s. PCP-PI has been found to have a similar mechanism of action to PCP, but with fewer side effects and a longer duration of action.
Wirkmechanismus
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the activity of the receptor. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in learning and memory. This compound also acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound has also been found to increase the release of dopamine, which is involved in reward and motivation. In addition, this compound has been found to decrease the release of glutamate, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea in lab experiments is that it has a longer duration of action compared to PCP. This allows for longer experiments to be conducted without the need for repeated dosing. Additionally, this compound has fewer side effects compared to PCP, which makes it a safer compound to work with. One limitation of using this compound is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have an effect on the opioid system, which makes it a potential candidate for the treatment of opioid addiction. Additionally, more research needs to be done to fully understand the biochemical and physiological effects of this compound, and how it can be used to further our understanding of the brain.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the NMDA receptor, which is involved in learning and memory. This compound has also been found to have an effect on the dopamine system, which is involved in reward and motivation.
Eigenschaften
IUPAC Name |
1-methyl-3-(1-phenylcyclopropyl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-24(14-19-22-18(15-26-19)16-8-4-2-5-9-16)20(25)23-21(12-13-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVEWGXRQFFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C2=CC=CC=C2)C(=O)NC3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B3613381.png)
![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B3613390.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide](/img/structure/B3613408.png)
![1-[(5-bromopentyl)oxy]-4-methylbenzene](/img/structure/B3613412.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3613420.png)



![4-[(dimethylamino)sulfonyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613445.png)
![7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3613458.png)
![2-[(4-fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3613465.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3613469.png)